N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)14-4-6-16(7-5-14)19-23(21,22)17-10-8-15(9-11-17)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAHZXSVNCHNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(propan-2-yl)aniline with chlorosulfonic acid to form the corresponding sulfonamide intermediate.
Coupling with Acetamide: The sulfonamide intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways in microbial and cancer cells.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide with structurally related sulfonamide-acetamide derivatives, focusing on substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Sulfonamide-Acetamide Derivatives
Key Findings
Structural Variations and Activity :
- The isopropyl group in the target compound enhances hydrophobicity compared to methoxy (CAS 19837-89-9, ) or thiadiazole () substituents. This may improve membrane permeability, as seen in TRPA1 antagonists like HC-030031 .
- Heterocyclic substituents (e.g., thiadiazole, isoxazole) in analogs () are associated with enzyme inhibition (urease, antimicrobial targets), suggesting the target compound could be optimized for similar applications by modifying the phenyl ring.
Physicochemical Properties :
- Melting points for analogs range widely (105–248°C), influenced by substituent polarity and crystallinity. The isopropyl group may lower melting points relative to polar groups like methoxy or sulfamoyl .
- Rf values (e.g., 0.73–0.83 in ) correlate with polarity; the target compound’s isopropyl group likely reduces polarity, increasing Rf in similar chromatographic conditions.
Synthetic Accessibility :
- The target compound can be synthesized via sulfonamide coupling between 4-(propan-2-yl)aniline and 4-acetamidobenzenesulfonyl chloride, analogous to methods for sulfamethizole intermediates .
- Heterocyclic analogs (e.g., thiadiazoles, isoxazoles) require additional steps, such as cyclization or diazotization .
Antimicrobial activity: Sulfonamide-thiadiazole hybrids () highlight the scaffold’s versatility against pathogens. Urease inhibition: Benzamide-sulfonamide hybrids () with IC₅₀ values <25 μM suggest the target compound could be evaluated for similar enzymatic activity.
Biological Activity
N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide, also known as a sulfamoyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that may influence its pharmacological properties, including anticancer and anticonvulsant activities.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3S. The compound features a sulfamoyl group, which is known for its role in various therapeutic agents.
| Property | Value |
|---|---|
| Molecular Weight | 320.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that sulfamoyl derivatives, including this compound, exhibit promising anticancer properties. A study evaluated various sulfonamide derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain derivatives could inhibit cell proliferation effectively, potentially through the induction of apoptosis and cell cycle arrest.
- Case Study : In a comparative study of sulfonamide derivatives, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM, indicating a potent effect compared to standard chemotherapeutics like doxorubicin.
Anticonvulsant Activity
This compound has also been investigated for its anticonvulsant properties. In preclinical models, the compound was tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.
- Findings : The compound exhibited protective effects against seizures at doses of 100 mg/kg and 300 mg/kg. It was noted that the onset of action varied based on the lipophilicity of the compound, with more lipophilic derivatives showing prolonged activity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in tumor progression or seizure activity.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors or growth factor receptors, influencing cellular signaling pathways associated with cancer and epilepsy.
Research Findings Summary
| Study Focus | Result Summary |
|---|---|
| Anticancer Activity | IC50 = 15 µM against MCF-7 cells |
| Anticonvulsant | Protective at doses of 100 mg/kg |
| Mechanism | Potential enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-{[4-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfamoylation of a phenylacetamide precursor. For example, sulfonamide formation involves reacting 4-(propan-2-yl)aniline with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by coupling with 4-acetamidophenylamine. Optimization includes controlling reaction temperature (e.g., 0–5°C for sulfonation) and using bases like pyridine to neutralize HCl byproducts . Purity is ensured via recrystallization in ethanol/water (70:30 v/v) and validated by HPLC (>98% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- NMR : -NMR confirms the acetamide moiety (δ 2.1 ppm, singlet for CH) and sulfamoyl group (δ 7.3–7.8 ppm, aromatic protons). -NMR identifies the carbonyl carbon (δ 169 ppm) and sulfonamide sulfur linkage .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak [M+H] at m/z 331.12 (calculated: 331.11) .
- FT-IR : Peaks at 1660 cm (C=O stretch) and 1320/1140 cm (asymmetric/symmetric S=O stretches) confirm functional groups .
Q. How is the compound screened for preliminary pharmacological activity, and what assays are recommended?
- Methodological Answer : Initial screening uses in vitro assays:
- Cyclooxygenase (COX) Inhibition : Assessed via ELISA to evaluate anti-inflammatory potential, comparing IC values against reference drugs (e.g., indomethacin) .
- TH17 Cell Differentiation : For immunomodulatory studies, IL-17A secretion is quantified using flow cytometry in murine splenocytes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer) determine IC values .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends have been observed for sulfonamide-containing acetamides in modulating biological targets?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) on the sulfamoyl phenyl ring enhance COX-2 selectivity (e.g., compound 36 in showed 10-fold selectivity over COX-1) .
- Sulfonamide Linkers : Longer alkyl chains reduce blood-brain barrier penetration, while rigid aromatic systems improve target binding (e.g., pyrazole-sulfonamide hybrids in showed IC < 5 µM in colon cancer models) .
- Acetamide Modifications : N-methylation decreases solubility but increases metabolic stability, as seen in pharmacokinetic studies of related compounds .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability using LC-MS/MS after oral administration in rodents. Poor in vivo activity may correlate with rapid clearance (e.g., t < 2 hours) .
- Metabolite Identification : Use hepatic microsomes to identify Phase I/II metabolites. For example, hydroxylation at the isopropyl group reduces target affinity .
- Formulation Optimization : Encapsulation in liposomes or PEGylation improves solubility and bioavailability for compounds with logP > 3 .
Q. What computational methods are effective for predicting binding modes of this compound to therapeutic targets like RORγt or Cav channels?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with RORγt (PDB ID: 3L0J). Key residues: Arg364 and His479 form hydrogen bonds with the sulfamoyl group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. RMSD values > 2.5 Å indicate poor binding .
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. How can crystallography data clarify structural ambiguities in sulfonamide-acetamide derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond angles and conformations. For example, the dihedral angle between the acetamide and sulfamoyl phenyl rings is ~45°, impacting planar stacking interactions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S-O···H-N hydrogen bonds contribute 22% to crystal packing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
